Garenoxacin Mesylate, also known as Garenoxacin Mesilate or Garenoxacin Mesylate Hydrate, is a synthetic antimicrobial agent belonging to the fluoroquinolone class of drugs. [, , , , , , , ] While structurally similar to other fluoroquinolones, Garenoxacin Mesylate possesses a unique des-fluoro (6) quinolone structure. [] This distinction contributes to its specific pharmacological properties and potential applications in scientific research.
Garenoxacin mesylate hydrate is a synthetic compound classified as a quinolone antibiotic. It is primarily investigated for its efficacy against various gram-positive and gram-negative bacterial infections. The compound is a derivative of garenoxacin, which has shown promising results in clinical settings for treating respiratory tract infections and other bacterial ailments. Garenoxacin mesylate hydrate is known for its broad-spectrum antimicrobial activity, particularly against common pathogens responsible for respiratory infections .
Garenoxacin mesylate hydrate is derived from garenoxacin, which was developed by Toyama Chemical Co., Ltd. It belongs to the class of fluoroquinolones, characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The compound is also categorized under the mesylate salts, indicating that it is a salt formed with methanesulfonic acid, enhancing its solubility and bioavailability .
The synthesis of garenoxacin mesylate hydrate involves several steps:
The molecular formula for garenoxacin mesylate hydrate is , with a molecular weight of approximately 540.53 g/mol. The structure features a quinolone backbone with various functional groups, including difluoromethoxy and methyl groups attached to an isoindole moiety.
Garenoxacin mesylate undergoes various chemical reactions that are critical for its therapeutic efficacy:
The mechanism of action of garenoxacin mesylate hydrate primarily involves:
The effectiveness against both gram-positive and gram-negative bacteria makes it a versatile option in treating various infections .
Key physical and chemical properties of garenoxacin mesylate hydrate include:
Garenoxacin mesylate hydrate has significant scientific applications:
The quinolone core of garenoxacin is constructed via a Knoevenagel condensation between ethyl 3-cyclopropylamino-2-(difluoromethoxy)acrylate and a functionalized aniline precursor, followed by thermal cyclization at 160-180°C. Critical to this process is the enantioselective introduction of the C7 isoindoline substituent, which requires resolution prior to coupling. Although early synthetic routes employed chiral resolution via diastereomeric salt formation using dibenzoyl-D-tartaric acid, modern approaches utilize asymmetric hydrogenation of prochiral enamide intermediates. This transformation employs a ruthenium-BINAP catalyst system (0.5-1 mol%) under 50 psi H₂ pressure in methanol, achieving enantiomeric excesses >98% for the (R)-1-methylisoindoline moiety—the pharmacologically active enantiomer [2] [6]. The (R)-enantiomer (garenoxacin) demonstrates 2–4-fold greater potency than its (S)-counterpart against Staphylococcus aureus and Mycobacterium tuberculosis, attributable to optimized binding interactions with the topoisomerase-DNA complex [2]. Process optimization has focused on catalyst recycling and reduction of ruthenium residues to <5 ppm, accomplished via chelating resin treatment during workup.
Integration of the chiral isoindoline moiety at the C7 position employs palladium-catalyzed cross-coupling as a pivotal bond-forming step. Two complementary methodologies have been developed:
Table 2: Comparative Analysis of Cross-Coupling Methodologies for Garenoxacin
Parameter | Stille Coupling | Suzuki Coupling |
---|---|---|
Catalyst | Pd(0)/AsPh₃ | Pd(PPh₃)₄ |
Organometallic | (R)-isoindolinyl-SnBu₃ | (R)-isoindolinyl-B(OH)₂ |
Yield | 78% | 92% |
Reaction Time | 24 h | 12 h |
Residual Metal | Sn >500 ppm | Pd <10 ppm |
Mesylation of garenoxacin free base to enhance solubility involves reacting the tertiary amine with methanesulfonic acid under controlled conditions. Solvent selection critically impacts salt stoichiometry, hydrate formation, and crystal morphology. Initial protocols used anhydrous ethanol, but this led to variable hydrate ratios (0.5–2.0 H₂O) and mesylate adduct impurities. Optimized parameters include:
The monohydrate form is essential for solid-state stability and pharmaceutical processability. Key stabilization strategies include:
The monohydrate exhibits superior hygroscopicity profiles (<0.1% weight change at 25°C/60% RH) compared to anhydrous forms, attributed to the stable channel hydrate structure where water molecules form hydrogen bonds with the mesylate anion and quinolone carbonyl [6].
Scale-up of garenoxacin mesylate hydrate synthesis presents several interconnected challenges:
Table 3: Scalability Metrics in Garenoxacin Mesylate Hydrate Production
Process Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Commercial Scale (100 kg) |
---|---|---|---|
Overall Yield | 15% | 22% | 31% |
Palladium Residual | 1200 ppm | 450 ppm | <10 ppm |
Reaction Volume | 8 L/kg | 12 L/kg | 6 L/kg |
Hydrate Consistency | ± 0.3 H₂O | ± 0.2 H₂O | ± 0.05 H₂O |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7